(1H-Indazol-3-yl)(2-{[(isoquinolin-6-yl)methyl]amino}phenyl)methanone
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Overview
Description
(1H-Indazol-3-yl)(2-{[(isoquinolin-6-yl)methyl]amino}phenyl)methanone is a complex organic compound that features both indazole and isoquinoline moieties These heterocyclic structures are known for their significant biological activities and are often found in various pharmacologically active compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1H-Indazol-3-yl)(2-{[(isoquinolin-6-yl)methyl]amino}phenyl)methanone typically involves multi-step organic reactions. One common approach is the condensation of an indazole derivative with an isoquinoline derivative under specific conditions. For instance, the reaction might involve the use of a base such as potassium carbonate in a polar solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(1H-Indazol-3-yl)(2-{[(isoquinolin-6-yl)methyl]amino}phenyl)methanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions might involve agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at positions on the indazole or isoquinoline rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
(1H-Indazol-3-yl)(2-{[(isoquinolin-6-yl)methyl]amino}phenyl)methanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects, including anticancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of (1H-Indazol-3-yl)(2-{[(isoquinolin-6-yl)methyl]amino}phenyl)methanone involves its interaction with specific molecular targets. These targets might include enzymes, receptors, or other proteins that play a role in disease processes. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This can lead to therapeutic effects, such as the inhibition of cancer cell growth or the reduction of inflammation .
Comparison with Similar Compounds
Similar Compounds
Indazole Derivatives: Compounds like 1H-indazole-3-carboxamide and 1H-indazole-3-carboxylic acid.
Isoquinoline Derivatives: Compounds such as isoquinoline-3-carboxylic acid and isoquinoline-4-carboxamide.
Uniqueness
(1H-Indazol-3-yl)(2-{[(isoquinolin-6-yl)methyl]amino}phenyl)methanone is unique due to its combination of indazole and isoquinoline moieties. This dual presence enhances its potential biological activity and makes it a valuable compound for drug development and other scientific research applications .
Properties
CAS No. |
821767-49-1 |
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Molecular Formula |
C24H18N4O |
Molecular Weight |
378.4 g/mol |
IUPAC Name |
1H-indazol-3-yl-[2-(isoquinolin-6-ylmethylamino)phenyl]methanone |
InChI |
InChI=1S/C24H18N4O/c29-24(23-19-5-1-4-8-22(19)27-28-23)20-6-2-3-7-21(20)26-14-16-9-10-18-15-25-12-11-17(18)13-16/h1-13,15,26H,14H2,(H,27,28) |
InChI Key |
UAVAQFBWBVCGMG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN2)C(=O)C3=CC=CC=C3NCC4=CC5=C(C=C4)C=NC=C5 |
Origin of Product |
United States |
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